Studies have shown that BHDU possesses some antimicrobial activity against certain bacteria and fungi []. However, further research is needed to understand the mechanisms of this activity and its potential applications in medicine or other fields.
BHDU is being investigated for its potential effects on cell interactions. Some studies suggest that it may influence cell adhesion and migration []. However, more research is required to fully understand these effects and their potential implications.
Bis(11-hydroxyundecyl) disulfide is an organic compound characterized by its unique structure, which consists of two 11-hydroxyundecyl groups connected by a disulfide bond. Its molecular formula is and it has a molecular weight of approximately 406.74 g/mol . This compound is notable for its potential applications in various fields, particularly in materials science and biochemistry.
Synthesis of Bis(11-hydroxyundecyl) disulfide typically involves:
Bis(11-hydroxyundecyl) disulfide has several applications:
Several compounds share structural similarities with Bis(11-hydroxyundecyl) disulfide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dodecanethiol | Thiol | Simple linear structure without hydroxyl groups |
Octadecyl disulfide | Disulfide | Longer carbon chain; lacks hydroxyl functionality |
11-Hydroxyundecanoic acid | Fatty acid | Contains a carboxylic acid group instead of a disulfide |
1,8-Octanedithiol | Dithiol | Contains two thiol groups without hydroxyl functionality |
Bis(11-hydroxyundecyl) disulfide stands out due to its dual functionality—combining both hydroxy and disulfide characteristics, which enhances its potential for specific applications in biochemistry and materials science.
The synthesis of bis(11-hydroxyundecyl) disulfide primarily relies on oxidative coupling of 11-mercapto-1-undecanol. Multiple approaches have been developed to achieve this transformation efficiently:
Iodine (I₂) serves as both oxidant and catalyst in aerobic conditions. In wet acetonitrile (1:5 H₂O/CH₃CN), thiols react rapidly with 0.5 equivalents of iodine to form disulfides in >95% yield. This method avoids overoxidation and tolerates diverse functional groups, including electron-withdrawing and donating substituents.
Key Advantages
Dimethyl sulfoxide (DMSO) in combination with hydriodic acid (HI) enables thiol oxidation under mild, acidic conditions. A 3:1 molar ratio of DMSO to HI achieves near-quantitative yields at room temperature. The mechanism involves intermediate formation of sulfur-centered radicals, which couple to form disulfides.
Parameter | Value |
---|---|
DMSO:HI Ratio | 3:1 (mmol) |
Solvent | Ethanol |
Temperature | 25°C |
Reaction Time | 30 minutes |
Mechanistic Insight
HI reacts with DMSO to generate active sulfur species (e.g., I⁻ or DMSO·⁺ intermediates), which oxidize thiols to disulfides while releasing dimethyl sulfide (DMS).
Hydrogen peroxide (H₂O₂) with methyltrioxorhenium(VII) (MTO) catalyzes disulfide formation via intermediates such as thiosulfinates (RS(O)SR) and thiosulfonates (RSO₂SR). While less commonly used for bis(11-hydroxyundecyl) disulfide, this method highlights the compound’s stability under controlled oxidation.
Limitations
Phase-transfer catalysis (PTC) enhances reaction rates and yields for disulfide synthesis by facilitating nucleophilic substitutions between organic and aqueous phases.
TBAB facilitates the reaction of sec-butyl chloride with sulfur and sodium hydroxide to form sec-butyl disulfide. Adapted for bis(11-hydroxyundecyl) disulfide synthesis, this approach uses:
Reaction Scheme
$$
2 \text{HS-(CH}2\text{)}{10}\text{CH}2\text{OH} \xrightarrow{\text{S, NaOH, TBAB}} \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + 2\text{H}2\text{O}
$$
Flow reactors optimize PTC processes by reducing reaction times and improving scalability. For example, disodium disulfide reacts with alkyl halides in the presence of quaternary ammonium salts to form disulfides within minutes.
Advantages Over Batch Methods
The terminal hydroxyl groups enable diverse functionalization, critical for tailoring material properties.
Reaction with acyl chlorides or anhydrides converts hydroxyl groups to esters. For example:
$$
2 \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + \text{RCOCl} \rightarrow \text{RCO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OCOR} + 2\text{HCl}
$$
Applications
Acid-catalyzed reaction with carbonyl compounds (e.g., aldehydes) protects hydroxyl groups as acetals. This strategy is reversible under acidic conditions, enabling temporary masking during synthesis.
Example Reaction
$$
2 \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + \text{O=CH}2 \xrightarrow{\text{H}^+} \text{OCH}2\text{-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{CH}2\text{O} + \text{H}2\text{O}
$$
While bis(11-hydroxyundecyl) disulfide’s hydroxyl groups are typically unmasked, strategic deprotection is essential when intermediates require protection during synthesis.
Tert-butyldimethylsilyl (TBS) ethers are cleaved with oxalic acid or HCl in THF to regenerate hydroxyl groups without affecting sensitive functionalities.
Procedure
Advantages
Hydrogen peroxide (H₂O₂) selectively oxidizes primary alcohols to ketones or carboxylic acids, enabling controlled deprotection. This method is less relevant for bis(11-hydroxyundecyl) disulfide but demonstrates broader applicability in sulfur-containing systems.
Bis(11-hydroxyundecyl) disulfide chemisorbs onto gold surfaces via oxidative cleavage of its disulfide bond (S–S), forming two surface-bound thiolate species (–S–Au). This mechanism aligns with studies of analogous disulfides, such as diphenyl disulfide (DDS), which dissociatively adsorb on gold to create stable thiolate monolayers [2] [4]. The dissociation process is influenced by the molecule’s flexibility: unlike rigid disulfides (e.g., naphthalene disulfide), the undecane chains in Bis(11-hydroxyundecyl) disulfide allow optimal alignment of sulfur atoms with gold’s lattice sites, facilitating efficient S–S bond cleavage [2].
Table 1: Chemisorption Mechanisms of Selected Disulfides on Gold
Compound | S–S Bond Cleavage | Adsorption Energy (kcal/mol) | Reference |
---|---|---|---|
Bis(11-hydroxyundecyl) disulfide | Yes | ~28 (estimated) | [2] [4] |
Diphenyl disulfide (DDS) | Yes | 28 (measured) | [2] |
Naphthalene disulfide (NDS) | No | N/A | [2] |
X-ray photoelectron spectroscopy (XPS) studies confirm the absence of intact S–S bonds post-adsorption, with sulfur binding energies consistent with Au–thiolate formation [2] [4]. The terminal hydroxyl groups remain oriented away from the surface, creating a hydrophilic interface.
During SAM formation, Bis(11-hydroxyundecyl) disulfide undergoes a dynamic reorientation process. Initial physisorption involves flat-lying molecules, which gradually transition to vertically aligned thiolates as the S–S bond cleaves. Helium diffraction studies of structurally similar disulfides (e.g., 11-hydroxyundecyl decyl disulfide, HDD) reveal that molecular orientation is temperature-dependent [3]. Below 250 K, molecules adopt a metastable, disordered phase, while above 300 K, they reorganize into a densely packed upright configuration [3].
The hydroxyl termini play a critical role in stabilizing the final monolayer. Hydrogen bonding between adjacent –OH groups enhances packing density, reducing defects and improving SAM stability. Comparative Raman spectroscopy data indicate that flexible disulfides like Bis(11-hydroxyundecyl) disulfide achieve higher order than rigid analogues (e.g., NDS), which retain bent configurations due to geometric constraints [2].
Bis(11-hydroxyundecyl) disulfide exhibits complex phase behavior during SAM annealing. At temperatures below 250 K, the monolayer exists as a mixed phase of physisorbed disulfide and chemisorbed thiolates. Heating to 250–350 K triggers phase separation into distinct domains of decanethiolate (DTT) and hydroxyundecylthiolate (MUDT), as observed in HDD analogues [3]. This separation is irreversible and attributed to differential surface mobility of the alkyl chains.
Table 2: Phase Transition Temperatures for Bis(11-hydroxyundecyl) Disulfide SAMs
Phase Transition | Temperature (K) | Characteristics |
---|---|---|
Disordered physisorption | <250 | Flat-lying molecules, low packing density |
Phase separation | 250–350 | Domain formation, irreversible |
Ordered chemisorption | >350 | Vertical alignment, high packing density |
Above 450 K, partial desorption occurs, leaving behind strongly chemisorbed thiolates. The energy of these states matches those of decanethiol (DT) and mercaptoundecanol (MUD) SAMs, confirming similar bonding strengths [3].
The adsorption kinetics of Bis(11-hydroxyundecyl) disulfide differ markedly from symmetric disulfides like DDS. While symmetric disulfides rapidly form ordered monolayers due to uniform chain lengths, the asymmetry of Bis(11-hydroxyundecyl) disulfide introduces kinetic bottlenecks. Electrochemical impedance spectroscopy reveals slower charge-transfer resistance development in asymmetric disulfides, reflecting delayed molecular reorganization [2] [4].
Table 3: Adsorption Kinetics Parameters for Disulfides on Gold
Compound | Adsorption Rate (min⁻¹) | Final Packing Density (molecules/cm²) |
---|---|---|
Bis(11-hydroxyundecyl) disulfide | 0.12 | 4.2 × 10¹⁴ |
DDS | 0.25 | 4.8 × 10¹⁴ |
NDS | 0.08 | 3.1 × 10¹⁴ |
The hydroxyl groups further modulate kinetics by introducing polar interactions that compete with gold–sulfur bonding. Despite slower initial adsorption, Bis(11-hydroxyundecyl) disulfide achieves comparable final densities to symmetric disulfides, underscoring its utility in applications requiring tailored interfacial hydrophilicity [2] [4].
Bis(11-hydroxyundecyl) disulfide is a symmetric disulfide obtained by oxidative dimerization of 11-mercapto-1-undecanol. In self-assembled monolayers on gold it adopts an all-trans alkyl backbone with an average molecular footprint of 20–21 Ų, yielding densely packed hydroxyl-terminated films whose differential capacitance is as low as 2.4 μF cm⁻² and whose charge-transfer resistance exceeds 70 kΩ cm² [1] [2]. These electrical hallmarks make the compound an excellent platform for subsequent initiator derivatization and controlled radical polymer growth.
Esterification of each terminal hydroxyl group with 2-bromoisobutyryl bromide furnishes 11,11′-dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a bifunctional α-bromoester that preserves the robust S–Au anchor while introducing two ATRP initiation sites per molecule [3]. The two-step protocol (Table 1) proceeds in 88–92% overall yield and replaces hazardous bromine oxidation with a mild NaI/H₂O₂ procedure.
Step | Reagents & conditions | Time / °C | Isolated yield | Key observation |
---|---|---|---|---|
1 Disulfide formation | 30% H₂O₂, cat. NaI, ethyl acetate | 1 h / 0–5 °C | 96% | Exotherm suppressed at 0 °C [3] |
2 Bromoesterification | 2-Bromoisobutyryl bromide, pyridine, CH₂Cl₂ | 24 h / 25 °C | 92% | Quantitative acylation; no disulfide cleavage [3] |
Monolayers of the brominated derivative retain the parent packing density (≈ 20.5 Ų per chain) but exhibit a Helmholtz capacitance of 3.6 μF cm⁻² at −0.1 V versus Ag/AgCl, confirming that the additional ester blocks do not disrupt film order [2]. Because each molecule carries two initiator termini, the theoretical initiation density reaches 0.97 chains nm⁻², translating into faster chain propagation and lower dispersity in surface-initiated ATRP of methacrylates relative to monodentate initiators.
Electrical tunnelling through densely packed brominated films limits electron exchange with the Cu²⁺/Cu¹⁺ catalyst pair. Li and co-workers circumvented this by co-adsorbing 2-thionaphthol, creating molecular conduits while preserving high initiator density [4]. Electrochemical impedance spectroscopy quantified the effect (Table 2).
Molar ratio on surface | R_ct (Ω cm²) | Apparent coverage (%) | Brush thickness / nm |
---|---|---|---|
1 : 10 | 623 | 99.04 | 44 |
1 : 1 | 2 085 | 99.71 | 70 |
10 : 1 | 2 470 | 99.76 | 110 |
20 : 1 | 4 010 | 99.85 | 142 |
40 : 1 | 31 607 | 99.98 | 18 |
A 20 : 1 ratio balanced conductivity with initiation density, delivering defect-free brushes 142 nm thick in 2 h. Atomic-force micrographs revealed continuous films devoid of pinholes at this composition, whereas exclusively initiator-terminated surfaces produced sparse, discontinuous growth [4].
Electrochemically mediated ATRP (eATRP) exploits cathodic generation of Cu¹⁺ activator directly at the monolayer interface, enabling polymerization under ambient air and allowing the reaction bath to be reused repeatedly [4].
Irritant